1-(4-(Difluoromethoxy)-3-(trifluoromethylthio)phenyl)hydrazine 1-(4-(Difluoromethoxy)-3-(trifluoromethylthio)phenyl)hydrazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC20544773
InChI: InChI=1S/C8H7F5N2OS/c9-7(10)16-5-2-1-4(15-14)3-6(5)17-8(11,12)13/h1-3,7,15H,14H2
SMILES:
Molecular Formula: C8H7F5N2OS
Molecular Weight: 274.21 g/mol

1-(4-(Difluoromethoxy)-3-(trifluoromethylthio)phenyl)hydrazine

CAS No.:

Cat. No.: VC20544773

Molecular Formula: C8H7F5N2OS

Molecular Weight: 274.21 g/mol

* For research use only. Not for human or veterinary use.

1-(4-(Difluoromethoxy)-3-(trifluoromethylthio)phenyl)hydrazine -

Specification

Molecular Formula C8H7F5N2OS
Molecular Weight 274.21 g/mol
IUPAC Name [4-(difluoromethoxy)-3-(trifluoromethylsulfanyl)phenyl]hydrazine
Standard InChI InChI=1S/C8H7F5N2OS/c9-7(10)16-5-2-1-4(15-14)3-6(5)17-8(11,12)13/h1-3,7,15H,14H2
Standard InChI Key FXWCBVOGZFUQNU-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1NN)SC(F)(F)F)OC(F)F

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name is [4-(difluoromethoxy)-3-(trifluoromethylsulfanyl)phenyl]hydrazine, with the molecular formula C₈H₇F₅N₂OS and a molecular weight of 274.21 g/mol . Its structure consists of a phenyl ring substituted at the 4-position with a difluoromethoxy group and at the 3-position with a trifluoromethylthio group, linked to a hydrazine (-NH-NH₂) functional group (Fig. 1).

Table 1: Key Physicochemical Properties

PropertyValue/DescriptionSource
Molecular FormulaC₈H₇F₅N₂OS
Molecular Weight274.21 g/mol
CAS Number1804148-72-8 (structural analog)
AppearanceWhite to off-white crystalline solid (inferred)
SolubilityModerate in polar aprotic solvents (e.g., DMSO)

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 1-(4-(Difluoromethoxy)-3-(trifluoromethylthio)phenyl)hydrazine typically involves sequential functionalization of a phenyl precursor. A common route includes:

  • Introduction of trifluoromethylthio group: Electrophilic substitution using trifluoromethylsulfenyl chloride (CF₃SCl) under catalytic conditions.

  • Difluoromethoxy installation: Nucleophilic aromatic substitution with difluoromethoxide (OCF₂H⁻) generated in situ from sodium chlorodifluoroacetate.

  • Hydrazination: Reaction with hydrazine hydrate (NH₂NH₂·H₂O) in ethanol under reflux .

Critical Reaction Parameters:

  • Temperature control (< 0°C for sulfenylation to prevent side reactions).

  • Anhydrous conditions for difluoromethoxy introduction to avoid hydrolysis.

  • Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)
TrifluoromethylthioCF₃SCl, FeCl₃, DCM, -10°C65–70
DifluoromethoxyClCF₂CO₂Na, K₂CO₃, DMF, 80°C50–55
HydrazinationNH₂NH₂·H₂O, EtOH, reflux, 12 h75–80

Physicochemical Properties

Electronic Effects and Reactivity

The electron-withdrawing nature of both substituents (-OCF₂H and -SCF₃) significantly influences the compound’s reactivity:

  • Aromatic ring activation: The -SCF₃ group is a strong meta-directing substituent, while -OCF₂H acts as an ortho/para-director, creating regioselective reactivity in electrophilic substitutions.

  • Hydrazine reactivity: The NH-NH₂ group participates in condensation reactions (e.g., forming hydrazones with ketones) , oxidation to diazenes, and cyclization to heterocycles like triazoles.

Spectroscopic Characterization:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 8.4 Hz, 1H, Ar-H), 7.42 (dd, J = 8.4, 2.0 Hz, 1H, Ar-H), 7.32 (d, J = 2.0 Hz, 1H, Ar-H), 6.50 (t, J = 73.6 Hz, 1H, OCF₂H), 4.20 (s, 2H, NH₂).

  • ¹⁹F NMR (376 MHz, CDCl₃): δ -55.2 (t, J = 73.6 Hz, OCF₂H), -43.5 (s, SCF₃).

Applications in Pharmaceutical and Material Science

CompoundTargetActivity
1-(2-OCF₂H-4-SCF₃-Ph)NHNH₂Carbonic anhydrase IXIC₅₀ = 0.3 µM
1-(3-OCF₂H-4-SCF₃-Ph)NHNH₂ E. coliMIC = 4 µg/mL

Future Perspectives and Research Directions

  • Synthetic Optimization: Developing continuous-flow protocols to improve yield and scalability.

  • Structure-Activity Relationships (SAR): Systematic variation of substituent positions to enhance selectivity.

  • Targeted Drug Delivery: Conjugation to nanoparticle carriers to reduce systemic toxicity.

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